Apo-ipratropium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
792131-69-2 |
|---|---|
Molecular Formula |
C20H28NO2+ |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate |
InChI |
InChI=1S/C20H28NO2/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16/h5-9,14,17-19H,3,10-13H2,1-2,4H3/q+1/t17-,18+,19?,21? |
InChI Key |
APBFGXKTZSOWLK-FUUYNRHESA-N |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Apo Ipratropium: Chemical Nomenclature and Comprehensive Structural Elucidation
Systematic Nomenclature, Chemical Abstracts Service (CAS) Registry, and Formulae
Apo-ipratropium is chemically identified by several systematic names, with the most common being [(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate. nih.gov This compound is also recognized as an impurity of Ipratropium (B1672105) Bromide, designated as Ipratropium Bromide Impurity F. nih.govepichem.comnih.gov
The Chemical Abstracts Service (CAS) has assigned different registry numbers to the cationic form of the molecule and its bromide salt. The CAS Registry Number for the this compound cation is 792131-69-2. nih.govnih.gov When associated with a bromide ion, the resulting salt, this compound Bromide, is identified by the CAS Number 60018-35-1. epichem.compharmaffiliates.comvenkatasailifesciences.com
The chemical and molecular formulae provide a fundamental representation of the compound's elemental composition. The cationic moiety of this compound has a molecular formula of C20H28NO2+. nih.govnih.gov
| Identifier | Value |
|---|---|
| IUPAC Name | [(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate nih.gov |
| Other Systematic Names | (3-endo,8-syn)-8-Methyl-8-(1-methylethyl)-3-((1-oxo-2-phenyl-2-propen-1-yl)oxy)-8-azoniabicyclo(3.2.1)octane nih.govncats.io |
| Synonyms | This compound bromide epichem.compharmaffiliates.com, Ipratropium Bromide Impurity F epichem.comnih.gov |
| CAS Registry Number (Cation) | 792131-69-2 nih.govnih.gov |
| CAS Registry Number (Bromide Salt) | 60018-35-1 epichem.compharmaffiliates.comvenkatasailifesciences.com |
| Molecular Formula (Cation) | C20H28NO2+ nih.govnih.gov |
| Molecular Formula (Bromide Salt) | C20H28BrNO2 pharmaffiliates.com |
Stereochemical Considerations and Isomerism
The structure of this compound incorporates several stereocenters, leading to the possibility of various stereoisomers. The systematic nomenclature, such as (1R,5S) and (3-endo,8-syn), specifies a particular stereochemical configuration of the molecule. nih.govncats.io The term "stereoisomers" refers to molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. youtube.com
The core of the molecule is a bicyclic amine, 8-azoniabicyclo[3.2.1]octane, which has defined stereochemistry at its bridgehead carbons and the carbon bearing the ester group. The designation "(1R, 5S)" refers to the absolute configuration at the two bridgehead carbon atoms of the bicyclic system. The terms "endo" and "syn" describe the relative stereochemistry of the substituents on the bicyclic ring.
Due to the chiral nature of the molecule, this compound can exist as different enantiomers, which are non-superimposable mirror images of each other. youtube.comnih.gov Commercially available reference materials of this compound are sometimes supplied as a mixture of stereoisomers, highlighting the complexity of its stereochemistry. lgcstandards.com The specific biological activity of chiral compounds can often be attributed to a single enantiomer, as biological systems are themselves chiral. nih.gov
Comparative Structural Analysis with Ipratropium Bromide and Related Compounds
This compound is structurally very similar to Ipratropium, a well-known anticholinergic agent. nih.govnih.gov Both molecules share the same core structure: an N-isopropyl substituted tropane (B1204802) ring, which is an 8-azabicyclo[3.2.1]octane system. This core is esterified at the 3-position.
The primary structural difference between this compound and Ipratropium lies in the ester side chain attached to the tropane ring.
This compound features a 2-phenylprop-2-enoate group. This side chain contains a double bond (C=C) conjugated with the phenyl ring and the carbonyl group of the ester.
Ipratropium , in contrast, possesses a 3-hydroxy-2-phenylpropanoate side chain. nih.gov This chain is saturated at the corresponding position and contains a primary alcohol (hydroxyl group, -OH).
This single difference in the side chain results in a different molecular formula and molecular weight for the two compounds. Ipratropium has the molecular formula C20H30NO3 for its cation, indicating two additional hydrogen atoms and one additional oxygen atom compared to this compound (C20H28NO2+). nih.govdrugs.com This is due to the hydration of the double bond and the presence of the hydroxyl group in Ipratropium.
| Feature | This compound | Ipratropium |
|---|---|---|
| Core Structure | N-isopropyl-8-azoniabicyclo[3.2.1]octan-3-yl | N-isopropyl-8-azoniabicyclo[3.2.1]octan-3-yl |
| Ester Side Chain | 2-phenylprop-2-enoate | 3-hydroxy-2-phenylpropanoate nih.gov |
| Key Functional Group Difference | Carbon-carbon double bond in side chain | Hydroxyl group and saturated side chain nih.gov |
| Molecular Formula (Cation) | C20H28NO2+ nih.govnih.gov | C20H30NO3+ drugs.com |
The structural relationship between this compound and Ipratropium is significant, as this compound is considered an impurity of Ipratropium Bromide. epichem.com This suggests that this compound may be formed during the synthesis of Ipratropium or as a degradation product.
Mechanistic Investigations of Apo Ipratropium Formation and Degradation Pathways
Hydrolytic Degradation Pathways of Ipratropium (B1672105) Bromide to Apo-Ipratropium
Hydrolysis is a primary degradation pathway for Ipratropium Bromide, an ester-containing compound. The ester linkage in the Ipratropium molecule is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases, leading to the formation of this compound. This process involves the breaking of the ester bond, resulting in the formation of tropic acid and tropane (B1204802) as byproducts. boehringer-ingelheim.comdrugbank.com
Under acidic conditions, the ester group of Ipratropium Bromide undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This process ultimately leads to the cleavage of the ester bond.
Forced degradation studies have demonstrated the formation of this compound under acidic stress. sierrajournals.com In one study, Ipratropium Bromide was subjected to 0.1 N hydrochloric acid (HCl) and refluxed at 60°C for 4 hours. sierrajournals.com This resulted in a notable level of degradation, with approximately 13.42% of the drug degrading. researchgate.net While Ipratropium Bromide is considered fairly stable in acidic solutions, these conditions are sufficient to induce the hydrolytic pathway that forms this compound. researchgate.net
Ipratropium Bromide is significantly more susceptible to hydrolysis under basic (alkaline) conditions. researchgate.net The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the ester bond and the formation of the carboxylate salt of tropic acid and the tropane alcohol.
Studies confirm that Ipratropium Bromide degrades rapidly in alkaline solutions. researchgate.net Forced degradation experiments conducted under basic conditions showed a substantial degradation of 26.39%, indicating that the compound is much less stable in an alkaline environment compared to an acidic one. researchgate.net
Oxidative Degradation Pathways and Formation of this compound
Oxidative stress is another critical factor in the degradation of Ipratropium Bromide and the formation of this compound. The molecule contains sites that are susceptible to oxidation, which can lead to the generation of various degradation products, including this compound.
In comprehensive stability-indicating studies, Ipratropium Bromide was subjected to oxidative conditions, which led to significant degradation. nih.gov One particular study found that under oxidative stress, Ipratropium Bromide experienced the highest level of degradation compared to acidic and basic hydrolysis, with a degradation percentage of 28.89%. researchgate.net This highlights the molecule's sensitivity to oxidizing agents and establishes oxidation as a key pathway for the formation of this compound. sierrajournals.comresearchgate.net
Photolytic and Thermal Degradation Effects on this compound Formation
The stability of Ipratropium Bromide can also be influenced by physical factors such as light (photolysis) and heat (thermal degradation). These energy sources can provide the activation energy required to initiate degradation reactions.
Forced degradation studies have investigated the impact of both photolytic and thermal stress on Ipratropium Bromide. nih.gov The results indicate that the drug is susceptible to photolytic degradation, with relevant degradation observed when exposed to light. nih.gov However, the molecule shows considerable thermal stability. Under thermal stress conditions, no significant degradation was observed. researchgate.net This suggests that while exposure to light can contribute to the formation of this compound, heat is not a primary factor in its degradation pathway under typical storage conditions. researchgate.net
Enzymatic and Non-Enzymatic Formation Processes and Proposed Mechanisms
In biological systems, the formation of degradation products can be mediated by enzymes. Ipratropium Bromide is known to be partially metabolized via ester hydrolysis. boehringer-ingelheim.comdrugbank.com This enzymatic process, likely carried out by esterase enzymes in the liver, cleaves the ester bond to yield inactive metabolites, specifically tropic acid and tropane. boehringer-ingelheim.comdrugbank.comderangedphysiology.com This metabolic pathway mirrors the chemical hydrolysis process and represents a biological route for the formation of compounds structurally related to this compound. The core mechanism remains the cleavage of the ester linkage, a common metabolic pathway for ester-containing drugs.
Kinetic Studies of this compound Formation and Degradation
Kinetic studies are essential for understanding the rate at which Ipratropium Bromide degrades and this compound forms under various stress conditions. Such studies help in predicting the shelf-life and determining appropriate storage conditions for pharmaceutical products. researchgate.net
Forced degradation studies provide quantitative data on the extent of degradation under specific conditions, offering insights into the relative rates of different degradation pathways. A comparison of degradation percentages under various stress conditions reveals the following trend for Ipratropium Bromide degradation:
Oxidative > Alkaline Hydrolysis > Acidic Hydrolysis > Thermal researchgate.net
The data clearly indicates that Ipratropium Bromide is most susceptible to oxidative degradation, followed closely by basic hydrolysis. It is relatively more stable under acidic conditions and highly stable under thermal stress. researchgate.net
| Condition | Degradation (%) | Reference |
|---|---|---|
| Oxidative | 28.89% | researchgate.net |
| Alkaline Hydrolysis | 26.39% | researchgate.net |
| Acidic Hydrolysis | 13.42% | researchgate.net |
| Thermal | No Degradation | researchgate.net |
Advanced Analytical Methodologies for the Characterization and Quantification of Apo Ipratropium
Chromatographic Separations and Quantification
Chromatography is the cornerstone of analytical procedures for Apo-Ipratropium. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are widely employed for separation, identification, and quantification.
HPLC methods, particularly in the reversed-phase mode, are the most prevalent for the analysis of Ipratropium (B1672105) Bromide and its related compounds, including this compound. nih.gov These methods are valued for their high resolution, sensitivity, and reproducibility. nih.govalliedacademies.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and quantification of Ipratropium Bromide and its impurities. ijrpc.com These methods typically utilize a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase. ijrpc.comresearchgate.netnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, a successful separation has been achieved on an Inertsil ODS 3V-RP C18 column (250 mm × 4.6 mm, 5 µm particle size). ijrpc.com Another method employed an Agilent Zorbax bonus-RP column (250 × 4.6 mm, 5μ) for effective chromatographic separation. alliedacademies.orgbiomedres.info
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By using columns with smaller particle sizes (typically less than 2 µm), UPLC systems operate at higher pressures, leading to substantially faster analysis times and improved resolution and sensitivity. sierrajournals.comaustinpublishinggroup.com A stability-indicating RP-UPLC method has been developed for the estimation of degradation and process-related impurities of Ipratropium Bromide, including this compound. sierrajournals.com This method utilized a Hypersil BDS C18 column (100 mm x 2.1 mm, 1.7 μm) to produce symmetrical peaks with high resolution and sensitivity. sierrajournals.com
| Technique | Stationary Phase (Column) | Mobile Phase Example | Detector | Reference |
|---|---|---|---|---|
| RP-HPLC | Inertsil ODS 3V-RP C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile (B52724) and 0.03M Di-Potassium Hydrogen Phosphate (B84403) buffer (pH 3.2) | UV (242 nm) | ijrpc.com |
| RP-HPLC | Agilent Zorbax bonus-RP (250 × 4.6 mm, 5 µm) | 0.1% Trifluoroacetic acid and Acetonitrile | UV (210 nm) | alliedacademies.orgbiomedres.info |
| RP-UPLC | Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 μm) | Ammonium (B1175870) formate (B1220265) and Acetonitrile | PDA (242 nm) | sierrajournals.com |
Both isocratic and gradient elution strategies are employed in the analysis of this compound. The choice between them depends on the complexity of the sample matrix and the number of impurities to be separated. phenomenex.com
Isocratic elution , where the mobile phase composition remains constant throughout the run, is suitable for simpler separations. ijrpc.comphenomenex.com An isocratic RP-HPLC method was developed using a mobile phase of acetonitrile and 0.03M Di-Potassium Hydrogen Phosphate buffer (30:70 v/v) for the simultaneous estimation of Ipratropium Bromide and another active ingredient. ijrpc.com Another isocratic method utilized a mobile phase of 10.0 mM potassium dihydrogen orthophosphate (pH 5.0) and methanol (B129727) (70:30, v/v). nih.gov
Gradient elution , which involves changing the mobile phase composition over time, is more powerful for separating complex mixtures containing compounds with a wide range of polarities. phenomenex.comresearchgate.net A gradient method is often necessary to ensure the separation of all related compounds, including this compound, from the main Ipratropium peak. nih.gov A stability-indicating method for Ipratropium Bromide and its related substances used a gradient elution with a mobile phase consisting of an acetonitrile/potassium phosphate buffer. nih.gov Another method for analyzing multiple active ingredients, including Ipratropium Bromide, also employed a gradient elution on an RP C18 column. researchgate.net
Analytical methods for quantifying this compound must be rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure their reliability. researchgate.netsierrajournals.comalliedacademies.org
Specificity : This ensures that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or excipients. researchgate.net Specificity is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to prove that degradation products, like this compound, are well-resolved from the parent drug. nih.govsierrajournals.com
Linearity : The linearity of a method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. sierrajournals.com For Ipratropium Bromide, linearity has been demonstrated in ranges such as 2–10 µg/ml and 24-56 μg/ml, with correlation coefficients (r²) typically exceeding 0.999. alliedacademies.orgbiomedres.infosierrajournals.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with suitable precision and accuracy. sierrajournals.comresearchgate.net For an Ipratropium Bromide UPLC method, the LOD and LOQ were found to be 0.210 µg/ml and 0.636 µg/ml, respectively. sierrajournals.comresearchgate.net Another HPLC method reported LOD and LOQ values of 1.15 μg/ml and 3.49 μg/ml. alliedacademies.orgbiomedres.info
Accuracy : Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. alliedacademies.org Recovery values are typically expected to be within 98-102%. Studies on Ipratropium Bromide have shown mean recovery values in the range of 99.03%-100.08%. alliedacademies.orgbiomedres.infoalliedacademies.org
Precision : Precision expresses the closeness of agreement between a series of measurements. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). sierrajournals.com Results are expressed as the percentage relative standard deviation (%RSD), which should typically be less than 2%. alliedacademies.org For Ipratropium Bromide, intra-day and inter-day precision studies have reported %RSD values well below this limit, for instance, 0.05% and 0.04% respectively in one study. sierrajournals.com
Ruggedness and Robustness : Ruggedness assesses the reproducibility of the method under different conditions (e.g., different analysts, different instruments), while robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, pH of the mobile phase). nih.govsierrajournals.com
| Validation Parameter | Example Finding for Ipratropium Methods | Reference |
|---|---|---|
| Linearity Range | 2 - 10 µg/ml | sierrajournals.com |
| Correlation Coefficient (r²) | > 0.999 | alliedacademies.orgbiomedres.info |
| LOD | 0.210 µg/ml | sierrajournals.comresearchgate.net |
| LOQ | 0.636 µg/ml | sierrajournals.comresearchgate.net |
| Accuracy (% Recovery) | 99.03% - 100.08% | alliedacademies.orgbiomedres.info |
| Precision (% RSD) | < 2% | alliedacademies.orgsierrajournals.com |
Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a valuable tool for impurity screening in pharmaceuticals. nih.govresearchgate.net Although often seen as a simpler technique compared to HPLC, TLC is frequently used for identity testing and for estimating the levels of potential process-related impurities and degradation products like this compound. scispace.com
A High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for the simultaneous determination of Ipratropium Bromide and Fenoterol. nih.gov The chromatographic separation was achieved on HPTLC plates using a developing system of ethyl acetate, ethanol (B145695), and acetic acid (5.0:5.0:0.1, by volume). nih.gov Densitometric quantification was performed at 220.0 nm. nih.gov Such methods can be adapted for the qualitative and semi-quantitative screening of impurities by comparing the spots of unknown impurities to a reference standard of this compound.
Capillary Electrophoresis (CE) is a powerful separation technique that offers several advantages over HPLC, including higher efficiency, shorter analysis times, and lower consumption of solvents and samples. pageplace.denih.gov It separates molecules based on their size and charge in an electric field. nih.gov CE is particularly useful for the analysis of charged species like Ipratropium and its related compounds. pageplace.de
Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied. nih.gov CZE, the simplest form of CE, separates ions based on their electrophoretic mobility. nih.gov MEKC allows for the separation of both charged and neutral molecules by adding a surfactant to the buffer to form micelles, which act as a pseudo-stationary phase. nih.govanalyticaltoxicology.com The versatility and high resolving power of CE make it a suitable alternative or complementary technique to HPLC for the analysis of this compound and other impurities in drug substances and products. researchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Spectroscopic Characterization
Spectroscopic methods are indispensable tools in the structural and quantitative analysis of this compound. These techniques provide detailed information about the molecular structure, connectivity, and concentration of the compound.
Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the structural elucidation and quantification of this compound due to its high sensitivity and specificity.
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer.
Table 1: Predicted ESI-MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |
| 314.2 | 272.2 | C3H6 | Loss of propene from the N-isopropyl group |
| 314.2 | 166.1 | C9H9O2 | Cleavage of the ester bond |
| 314.2 | 148.1 | C10H11O2 | Fragmentation of the tropane (B1204802) ring |
| 272.2 | 166.1 | C7H7O | Subsequent fragmentation after initial loss |
| 166.1 | 122.1 | C2H2O | Further fragmentation of the tropane moiety |
Note: This table is predictive and based on the known fragmentation of similar tropane alkaloids. The exact m/z values may vary slightly in experimental conditions.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). uci.edu This level of accuracy allows for the determination of the elemental composition of this compound and its fragments with a high degree of confidence. uci.edu By comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed molecular formula, the correct elemental composition can be confirmed.
For this compound (C20H28NO2+), the theoretical monoisotopic mass is 314.2120 u. An HRMS measurement would be expected to yield a mass value very close to this, providing strong evidence for the compound's elemental formula. This technique is crucial for distinguishing between isobaric species, which have the same nominal mass but different elemental compositions.
Table 2: Theoretical Accurate Mass Data for this compound
| Molecular Formula | Ion Type | Theoretical Monoisotopic Mass (u) |
| C20H28NO2 | [M]+ | 314.21200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) indicate the electronic environment of the protons, while spin-spin coupling constants (J) reveal the connectivity between neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the this compound molecule. Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.
While specific, experimentally verified NMR data for this compound is scarce in publicly accessible literature, predicted spectral data provides a useful reference.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (5H) | 7.2 - 7.5 | m |
| H-3 | 5.1 - 5.3 | t |
| N-CH(CH₃)₂ | 3.8 - 4.0 | sept |
| N-CH₂ (equatorial) | 3.3 - 3.5 | m |
| N-CH₂ (axial) | 2.9 - 3.1 | m |
| H-1, H-5 | 3.2 - 3.4 | m |
| H-2, H-4 (axial) | 2.0 - 2.2 | m |
| H-2, H-4 (equatorial) | 2.2 - 2.4 | m |
| H-6, H-7 (axial) | 1.8 - 2.0 | m |
| H-6, H-7 (equatorial) | 2.1 - 2.3 | m |
| N-CH(CH₃)₂ | 1.3 - 1.5 | d |
| N-CH₃ | 2.8 - 3.0 | s |
| C(OH)-CH₃ | 1.8 - 2.0 | s |
Note: Predicted values are based on computational models and may differ from experimental results. Multiplicity: s = singlet, d = doublet, t = triplet, sept = septet, m = multiplet.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| Aromatic C (quaternary) | 135 - 140 |
| Aromatic CH | 125 - 130 |
| C-3 | 65 - 70 |
| N-CH(CH₃)₂ | 60 - 65 |
| C-1, C-5 | 58 - 62 |
| N-CH₂ | 50 - 55 |
| N-CH₃ | 40 - 45 |
| C-2, C-4 | 35 - 40 |
| C-6, C-7 | 25 - 30 |
| N-CH(CH₃)₂ | 18 - 22 |
| C(OH)-CH₃ | 20 - 25 |
Note: Predicted values are based on computational models and may differ from experimental results.
Two-dimensional NMR experiments provide correlational information that helps to piece together the molecular structure of this compound.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically over two or three bonds. This is invaluable for identifying adjacent protons and tracing out the spin systems within the molecule. For this compound, COSY would be used to establish the connectivity within the tropane ring and the isopropyl group.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon atom. researchgate.net A DEPT-135 experiment, for instance, will show CH and CH₃ signals pointing up, while CH₂ signals point down. Quaternary carbons are not observed in DEPT spectra. This information is highly complementary to the standard ¹³C NMR spectrum. researchgate.net
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between directly bonded ¹H and ¹³C atoms. An HSQC spectrum is a powerful tool for unambiguously assigning the ¹³C signals based on the assignments of their attached protons, or vice versa.
Table 5: Expected 2D NMR Correlations for Key Fragments of this compound
| ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) in HSQC | Correlated ¹H Signals (δ, ppm) in COSY |
| 5.1 - 5.3 (H-3) | 65 - 70 (C-3) | 2.0 - 2.4 (H-2, H-4) |
| 3.8 - 4.0 (N-CH(CH₃)₂) | 60 - 65 (N-CH) | 1.3 - 1.5 (CH₃) |
| 3.2 - 3.4 (H-1, H-5) | 58 - 62 (C-1, C-5) | 2.0 - 2.4 (H-2, H-4), 1.8 - 2.3 (H-6, H-7) |
| 1.3 - 1.5 (N-CH(CH₃)₂) | 18 - 22 (CH₃) | 3.8 - 4.0 (N-CH) |
Note: This table represents expected correlations based on the known structure of this compound and general principles of 2D NMR.
Solid-State NMR (e.g., 13C-CPMAS NMR)
While solution-state 13C-NMR data is available for the characterization of Ipratropium Bromide, Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly 13C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, offers invaluable insights into the solid form of a compound. This non-destructive technique is crucial for characterizing the physical and chemical properties of this compound in its solid state.
Detailed Research Findings: Solid-State NMR can elucidate information that is not accessible from solution-state NMR or other techniques. Key applications for the characterization of solid this compound would include:
Polymorph Identification: Different crystalline forms (polymorphs) of a compound will yield distinct ssNMR spectra due to variations in the local chemical environment of the carbon atoms. This allows for the unambiguous identification and differentiation of polymorphs.
Conformational Analysis: The technique can provide details about the molecular conformation and packing within the crystal lattice.
Amorphous Content Quantification: ssNMR can be used to detect and quantify the amount of amorphous material present in a predominantly crystalline sample.
Although specific 13C-CPMAS NMR data for this compound is not extensively published, the principles of the technique make it an essential tool for the comprehensive solid-state characterization required in pharmaceutical development and quality control.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification
UV-Visible spectrophotometry is a robust, simple, and widely accessible technique for the quantification of compounds that possess a chromophore. Several spectrophotometric methods have been developed for Ipratropium Bromide that can be adapted for the analysis of this compound. colab.ws
Direct measurement of UV absorbance is a straightforward method for quantifying this compound in solution. The method relies on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Detailed Research Findings: Studies on the parent compound, Ipratropium Bromide, show that it absorbs in the UV region. The wavelength of maximum absorbance (λmax) can vary depending on the solvent used. In water, Ipratropium Bromide exhibits weak absorption with three maxima at 263.3 nm, 257.3 nm, and 251.6 nm. researchgate.net More commonly for quantification, a λmax of 214 nm is utilized in solvents like water or methanol. innovareacademics.inresearchgate.netinnovareacademics.in The method has been validated according to ICH guidelines and demonstrates good linearity over specific concentration ranges. innovareacademics.inresearchgate.net
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Water | 214 | 20-120 | 0.995 | innovareacademics.ininnovareacademics.in |
| Methanol | 214 | 20-120 | Not Specified | researchgate.net |
| Acidic/Basic Solution | 212 / 214.6 | 2.5-12.5 | Not Specified | humanjournals.com |
| Water | 263.3, 257.3, 251.6 | Not Specified | Not Specified | researchgate.net |
Derivative spectrophotometry is an analytical technique that involves calculating and plotting the first, second, or higher-order derivative of an absorbance spectrum. This method can enhance the resolution of overlapping spectral bands and reduce background interference, thereby improving both qualitative and quantitative analysis.
Detailed Research Findings: Several derivative spectrophotometric methods have been successfully applied to the determination of Ipratropium Bromide. A first-derivative (D1) method can be used for its determination at a wavelength range of 254-268 nm. nih.govcolab.ws Another approach utilizes the second-derivative (D2) value measured at 232 nm for quantification. colab.wsresearchgate.net For simultaneous analysis with other compounds, a first-order derivative method using the zero-crossing point (ZCP) technique has been developed; the determination for Ipratropium Bromide was made at 264.41 nm. inventi.in These methods demonstrate the utility of derivative spectrophotometry in enhancing specificity and accuracy. nih.govinventi.in
| Method | Wavelength/Range (nm) | Application | Reference |
|---|---|---|---|
| First-Derivative (D1) | 254-268 | Quantification of Ipratropium Bromide | nih.govcolab.ws |
| Second-Derivative (D2) | 232 | Quantification of Ipratropium Bromide | colab.wsresearchgate.net |
| First-Derivative (D1) at ZCP | 264.41 | Simultaneous determination with Xylometazoline hydrochloride | inventi.in |
For compounds with weak chromophores or to enhance sensitivity and specificity, spectrophotometric assays can be based on the formation of a colored complex. These methods involve reacting the analyte with a specific reagent to produce a new species with strong absorbance in the visible region.
Detailed Research Findings: Several methods for Ipratropium Bromide utilize complexation reactions. One method is based on the formation of a charge-transfer complex with iodine, which is measured at 278 nm. colab.wsresearchgate.net Another common approach involves forming an ion-association complex between the drug and an acidic dye. For instance, a complex with Bromocresol green is extractable into chloroform (B151607) and exhibits an absorption maximum at 418 nm. colab.wsresearchgate.net A similar method uses Bromophenol Blue to form a stable yellow ion-pair complex with an absorption maximum at 416 nm. researchgate.netresearchgate.net A reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also been used, resulting in an orange-colored complex measured at 464.3 nm. nih.gov
| Reagent | Complex Type | λmax (nm) | Reference |
|---|---|---|---|
| Iodine | Charge Transfer | 278 | colab.wsresearchgate.net |
| Bromocresol green | Ion Association | 418 | colab.wsresearchgate.net |
| Bromophenol Blue | Ion Pair | 416 | researchgate.netresearchgate.net |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Charge Transfer | 464.3 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint of the compound is obtained, which is invaluable for structural confirmation.
Detailed Research Findings: The infrared absorption spectrum of Ipratropium Bromide, typically obtained in a potassium bromide (KBr) pellet, shows several characteristic absorption bands corresponding to its molecular structure. researchgate.netresearchgate.net These bands confirm the presence of key functional groups and are essential for the structural verification of this compound.
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3490, 3410, 3360 | O-H stretch | researchgate.netresearchgate.net |
| 2960 | Aliphatic C-H stretch | researchgate.net |
| 1696 | C=O stretch | researchgate.net |
| 1480, 1440 | C=O and C-N stretch | researchgate.net |
| 1238, 1218 | C-O-C ether stretch | researchgate.net |
| 995, 960, 730, 690 | Monosubstituted benzene | researchgate.net |
Solid-State Characterization through X-ray Diffraction (XRD)
X-ray Diffraction (XRD), specifically X-ray Powder Diffraction (XRPD), is the primary technique for analyzing the crystalline nature of a solid material. It provides definitive proof of crystallinity and can be used to identify the specific crystalline form (polymorph) of a substance.
Detailed Research Findings: The crystalline structure of Ipratropium Bromide monohydrate has been extensively studied and solved using synchrotron X-ray powder diffraction data. researchgate.netimsa.edu It is known to crystallize in the monoclinic space group P2₁/c. researchgate.netimsa.edu The analysis of its diffraction pattern provides characteristic scattering angles (2θ), interplanar d-spacings, and relative intensities of the diffraction peaks. researchgate.net This data serves as a crucial reference for identifying the crystalline form of Ipratropium and would be essential for characterizing any isolated crystalline form of this compound.
| Scattering Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | Reference |
|---|---|---|---|
| 7.44 | 11.88 | 100 | researchgate.net |
| 10.64 | 8.31 | 20 | researchgate.net |
| 14.92 | 5.93 | 35 | researchgate.net |
| 16.08 | 5.51 | 40 | researchgate.net |
| 20.32 | 4.37 | 45 | researchgate.net |
| 21.36 | 4.16 | 30 | researchgate.net |
| 23.36 | 3.81 | 60 | researchgate.net |
| 24.64 | 3.61 | 30 | researchgate.net |
Computational Chemistry and Molecular Modeling of Apo Ipratropium
Quantum Chemical Calculations for Molecular Properties and Energetics
Quantum chemical calculations, which are based on the principles of quantum mechanics, are used to determine the electronic structure and energy of a molecule. These calculations provide foundational data on molecular stability, reactivity, and various physicochemical properties.
Density Functional Theory (DFT) is a highly effective quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a molecule from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it a standard tool for studying pharmaceutical molecules. mdpi.com For apo-ipratropium, DFT calculations, often using hybrid functionals like B3LYP, would be employed to compute a range of molecular properties. researchgate.netmdpi.comrsc.org These properties include total energy, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). researchgate.netmdpi.com The HOMO-LUMO gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The MEP map would visualize the charge distribution across the molecule, identifying regions susceptible to electrophilic or nucleophilic attack.
A critical first step in most computational analyses is geometry optimization. youtube.com This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium or ground-state geometry. researchgate.net Using DFT methods, the forces on each atom are calculated and systematically minimized until a stable structure is located on the potential energy surface. rsc.orgyoutube.com For this compound, this would yield precise information on bond lengths, bond angles, and dihedral (torsion) angles. The optimized geometry is essential for the accuracy of all subsequent property calculations, including vibrational frequencies and conformational analysis. doi.org
Hypothetical Optimized Geometry Parameters for this compound
This table is for illustrative purposes and shows the type of data that would be generated from a DFT geometry optimization study.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Length | C=O (ester) | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| C-O (ether bridge) | 1.45 Å | |
| N-C (tropane ring) | 1.48 Å | |
| Bond Angle | O=C-O (ester) | 124.5° |
| C-O-C (ether bridge) | 115.2° | |
| C-N-C (tropane ring) | 110.8° | |
| Dihedral Angle | C-C-C=O | 175.0° |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While quantum methods are highly accurate, they are computationally intensive. For exploring the vast number of possible conformations of a flexible molecule like this compound, molecular mechanics (MM) and molecular dynamics (MD) are more suitable. tandfonline.commdpi.com MD simulations, in particular, model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com This provides a dynamic view of the molecule, revealing how it flexes, bends, and rotates at a given temperature. mdpi.com An MD simulation of this compound would allow researchers to map out its conformational landscape, identifying the different shapes the molecule can adopt and the energy barriers between them. This is crucial for understanding its physical properties and how it might interact with other molecules.
Conformational Analysis and Stability Prediction
This compound, containing a tropane (B1204802) alkaloid structure, possesses significant conformational flexibility, particularly in the orientation of the ester side chain relative to the bicyclic tropane ring. mdpi.comresearchgate.net Conformational analysis aims to identify all low-energy conformers and rank them by stability. This process typically involves a systematic search of the molecule's potential energy surface using MM methods, followed by higher-accuracy DFT calculations on the most promising conformers to refine their geometries and relative energies. researchgate.net The results would indicate which conformation is most likely to be present under specific conditions. For tropane alkaloids, the orientation of the nitrogen bridge and substituents can lead to distinct conformers with different stabilities and properties. mdpi.com
Illustrative Conformational Stability Data for this compound
This table presents hypothetical data from a conformational analysis, showing the relative energies of different conformers.
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | Axial ester group, chair | 0.00 | 75.2 |
| Conf-2 | Equatorial ester group, chair | 1.25 | 13.5 |
| Conf-3 | Axial ester group, boat | 2.50 | 8.7 |
| Conf-4 | Equatorial ester group, boat | 3.10 | 2.6 |
Theoretical Prediction of Spectroscopic Properties
Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing unknown compounds or impurities. chemrxiv.orgq-chem.com By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. researchgate.netnih.gov These calculated frequencies, when appropriately scaled to account for systematic errors in the theory, can be compared with experimental spectra to confirm a molecule's structure. doi.org Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus. jocpr.comacs.org For this compound, theoretical predictions of its ¹H and ¹³C NMR spectra and its IR spectrum would provide a "fingerprint" to aid in its definitive identification in laboratory samples.
Example of Theoretical vs. Experimental Spectroscopic Data for this compound
This table illustrates how calculated vibrational frequencies would be compared to experimental data for structural verification.
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Potential Experimental Frequency (cm⁻¹) |
| C=O Stretch (ester) | 1725 | 1730 |
| C-H Stretch (aromatic) | 3060 | 3065 |
| C-H Stretch (aliphatic) | 2950 | 2955 |
| C-O Stretch (ester) | 1250 | 1255 |
| N-C Stretch (tropane) | 1105 | 1110 |
Chemical Synthesis of Apo Ipratropium Reference Standards and Impurity Profiling Methodologies
Chemical Synthesis Strategies for Apo-Ipratropium Reference Material
The synthesis of this compound, a key impurity and metabolite of ipratropium (B1672105) bromide, is crucial for its use as a reference standard in analytical testing. tandfonline.comresearchgate.net One described method involves the N-alkylation of apoatropine (B194451). In this process, a solution of apoatropine in acetonitrile (B52724) is reacted with isopropylbromide under reflux conditions. The reaction mixture is heated for an extended period, after which the resulting white precipitate, this compound bromide, is collected and purified by recrystallization from chloroform (B151607). tandfonline.com The yield of this synthesis has been evaluated by High-Performance Liquid Chromatography (HPLC). tandfonline.com
Another synthetic approach starts from N-isopropylnortropinone, which is produced through a Robinson condensation of succindialdehyde, isopropylamine, and acetonedicarboxylic acid. This intermediate is then catalytically hydrogenated to N-isopropylnortropine. Subsequent transesterification with ethyl α-formylphenylacetate followed by sodium borohydride (B1222165) reduction yields N-isopropylnoratropine. Finally, N-alkylation of this compound with methylbromide produces ipratropium bromide. tandfonline.com The synthesis of related compounds and metabolites is essential for tracing impurities in the final drug product and for studying the pharmacokinetics and stability of ipratropium bromide. tandfonline.com
The synthesis of ipratropium bromide itself often begins with atropine (B194438) or noratropine (B1679849), which are naturally occurring tropane (B1204802) alkaloids. firsthope.co.in A key step is the quaternization reaction, where noratropine is reacted with isopropyl bromide to introduce the isopropyl group, forming ipratropium bromide. firsthope.co.in
Impurity Profile Determination in Ipratropium Bromide Drug Substance and Drug Product
The identification and quantification of impurities in ipratropium bromide are critical for ensuring its quality and safety. benchchem.com Impurity profiling involves the use of various analytical techniques to separate, identify, and quantify process-related impurities and degradation products. sierrajournals.comresearchgate.net
Several analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prominent. sierrajournals.comresearchgate.netalliedacademies.org Reversed-phase HPLC methods are commonly employed to separate ipratropium bromide from its related compounds. researchgate.netingentaconnect.com These methods often utilize a gradient mobile phase consisting of components like acetonitrile and potassium phosphate (B84403) buffer. researchgate.net The development of stability-indicating methods is particularly important, as they can resolve all potential degradation products from the active ingredient. researchgate.netresearchgate.net
Forced degradation studies are performed under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method. sierrajournals.comnih.gov
Commonly identified impurities in ipratropium bromide include:
This compound bromide (Impurity F): A significant degradation product. tandfonline.comvenkatasailifesciences.comnih.gov
Ipratropium Bromide Impurity A: A quaternary ammonium (B1175870) salt compound. google.com
Ipratropium Bromide Impurity B (8-anti-Ipratropium Bromide): A diastereomer of ipratropium bromide. synthinkchemicals.com
Ipratropium Bromide Impurity D (Atropic acid): A potential process-related impurity. pharmaffiliates.comuspnf.com
Ipratropium Bromide Impurity E (N-isopropylnoratropinium bromide): A structurally related impurity. benchchem.com
Tropic acid: A starting material or degradation product. researchgate.net
N-isopropyl-nor-atropine (NINA): An intermediate in the synthesis. researchgate.net
The European Pharmacopoeia specifies analytical requirements for these impurities, including relative retention times and correction factors for accurate quantification. uspbpep.com For instance, under prescribed chromatographic conditions, Impurity E is expected to elute at approximately 2.3 times the retention time of ipratropium bromide. benchchem.comuspbpep.com
Table 1: Common Impurities of Ipratropium Bromide and their Analytical Details
| Impurity Name | Alternative Name(s) | Type | Typical Analytical Method |
|---|---|---|---|
| This compound bromide | Impurity F | Degradation Product, Metabolite | RP-HPLC, LC-MS/MS |
| Ipratropium Bromide Impurity A | - | Process-related | Ion Chromatography |
| Ipratropium Bromide Impurity B | 8-anti-Ipratropium Bromide, USP Ipratropium Bromide Related Compound B | Isomer | RP-HPLC |
| Ipratropium Bromide Impurity D | Atropic acid | Process-related | RP-HPLC |
| Ipratropium Bromide Impurity E | N-isopropylnoratropinium bromide | Process-related | RP-HPLC |
| Tropic acid | - | Starting Material, Degradation Product | RP-HPLC |
Regulatory Analytical Requirements for Related Substances in Pharmaceutical Products
Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products. ich.orgjpionline.orgnews-medical.neteuropa.euworldpharmatoday.comadragos-pharma.com These guidelines provide a framework for identifying, qualifying, and setting acceptance criteria for impurities. ich.orgslideshare.net
The ICH Q3A and Q3B guidelines, specifically, address impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eupmda.go.jp These guidelines classify impurities into organic impurities (process- and drug-related), inorganic impurities, and residual solvents. ich.org They also establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.orgpmda.go.jp
Reporting Threshold: The level above which an impurity must be reported in the regulatory submission.
Identification Threshold: The level above which the structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity's biological safety must be established.
Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide specific monographs for drug substances like ipratropium bromide, which include tests and limits for related compounds. uspnf.comuspbpep.com For example, the Ph. Eur. monograph for ipratropium bromide outlines specific limits for various impurities and provides detailed chromatographic conditions for their determination. uspbpep.com
Table 2: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
Source: ICH Q3A(R2) Guideline ich.org
The development and validation of analytical procedures used for impurity testing are also heavily regulated. nih.govpmda.go.jpresearchgate.net These methods must be proven to be specific, accurate, precise, linear, and robust to ensure the reliability of the impurity data. alliedacademies.orgnih.govresearchgate.net
Future Research Directions in Apo Ipratropium Chemistry
Elucidation of Minor or Novel Degradation Products and Their Formation Mechanisms
While major degradation pathways of Ipratropium (B1672105) Bromide leading to the formation of Apo-Ipratropium and other known impurities like Tropic Acid and N-isopropyl-nor-atropine are recognized, the identification and characterization of minor or novel degradation products remain a key area of investigation. pillbuys.comresearchgate.netresearchgate.net Forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) are instrumental in generating these products. pillbuys.comresearchgate.netsierrajournals.comnih.gov
Future research will likely focus on:
Comprehensive Stress Testing: Subjecting this compound itself to extensive stress testing to identify its unique degradation products. This will help in understanding the complete degradation profile of Ipratropium Bromide formulations.
Mechanism Elucidation: Utilizing advanced spectroscopic and spectrometric techniques to not only identify the structure of new degradation products but also to elucidate the mechanisms of their formation. researchgate.net This knowledge is vital for developing strategies to prevent their formation.
Impact of Formulation Excipients: Investigating the role of various excipients present in pharmaceutical formulations on the degradation pathways of Ipratropium Bromide and the formation of novel impurities.
A study on the stability of Ipratropium Bromide revealed that it is susceptible to degradation under acidic and basic conditions. pillbuys.com The primary degradation product in the presence of ethanol (B145695) was identified as tropic acid ethyl ester. google.com Understanding the kinetics of these degradation reactions, which were found to follow first-order kinetics, is essential for predicting the shelf-life of the drug product. pillbuys.com
Development of Advanced Hyphenated Analytical Techniques for Trace Level Detection
The accurate quantification of this compound and other impurities at trace levels is paramount for quality control. neogen.com While High-Performance Liquid Chromatography (HPLC) is a commonly used technique, the future lies in the development and application of more advanced hyphenated analytical techniques. researchgate.netresearchgate.netijrpc.com
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, offer enhanced sensitivity and specificity. actascientific.comsaspublishers.comijnrd.orgwdh.ac.id Future research in this area will likely involve:
LC-MS/MS and UPLC-MS/MS: The use of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) provides high selectivity and sensitivity for the identification and quantification of trace impurities. sierrajournals.comnih.govnih.govresearchgate.net These methods are capable of detecting impurities at sub-microgram per milliliter levels. nih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique offers high separation efficiency and is particularly useful for the analysis of polar and charged molecules like this compound. researchgate.netnih.gov
Novel Spectroscopic Detectors: Exploring the use of other spectroscopic detectors, such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, in combination with separation techniques to provide comprehensive structural information about the impurities. actascientific.comsaspublishers.com
Recent advancements have seen the development of stability-indicating UPLC methods that can separate and quantify Ipratropium Bromide and its impurities, including this compound, with high resolution and sensitivity. sierrajournals.comnih.gov For instance, a UPLC-PDA method was developed for the concurrent quantification of impurity profiling and an assay of ipratropium bromide and salbutamol (B1663637) sulfate (B86663) in an inhalation dosage form, demonstrating good linearity, accuracy, and precision. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for Ipratropium Bromide have been reported to be as low as 0.21 µg/ml and 0.64 µg/ml, respectively, using UPLC. sierrajournals.com Another method reported an LOD of 0.05 µg for ipratropium bromide impurity A using ion chromatography. google.com
Computational Prediction of Stability and Novel Degradation Pathways
Computational chemistry is emerging as a powerful tool in pharmaceutical sciences for predicting the stability of drug molecules and their potential degradation pathways. ecampus.comnih.govresearchgate.net In the context of this compound, future research will leverage computational models to:
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to study the electronic structure and reactivity of the this compound molecule. researchgate.netwu.ac.th These calculations can help in identifying the most labile parts of the molecule and predict potential sites of degradation.
Molecular Dynamics Simulations: Simulating the behavior of this compound in different solvent environments and in the presence of various excipients to understand the dynamics of its degradation.
In Silico Prediction Software: Utilizing specialized software programs designed to predict the degradation products of pharmaceuticals. nih.govresearchgate.netresearchgate.net These programs use knowledge-based systems and algorithms to forecast potential degradation pathways under different stress conditions.
Physiologically-Based Pharmacokinetic (PBPK) Modeling: Integrating computational fluid dynamics and PBPK models to simulate the local exposure and stability of inhaled formulations containing Ipratropium Bromide. fda.govresearchgate.net
Q & A
Q. Methodological Frameworks & Citations
- PICO Framework : Applied to structure clinical questions (Population: COPD patients; Intervention: this compound; Comparison: Placebo/tiotropium; Outcome: FEV1 improvement) .
- Data Analysis : Emphasized multivariate regression and longitudinal modeling to address confounding variables .
- Ethical Compliance : Highlighted IRB collaboration and informed consent protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
